molecular formula C38H62N4O17 B1192360 Bis-Mal-PEG11

Bis-Mal-PEG11

Cat. No.: B1192360
M. Wt: 846.93
InChI Key: XDOQKMMEKFZMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-Mal-PEG11 is a PEG derivative containing a two maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Protein Cross-Linking in Hemoglobin

Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker, is utilized to introduce intra-tetrameric cross-links into oxy-HbA (oxyhemoglobin A). This process has been studied for its structural implications and potential therapeutic applications. The cross-linking occurs at the Cys-93(β) site in hemoglobin, with minimal impact on the oxygen affinity and cooperativity of HbA. However, the Bohr effect, which relates to hemoglobin's oxygen binding and pH, is reduced by approximately 60%. This cross-linking strategy holds promise for stabilizing new designer low oxygen affinity hemoglobins created through recombinant DNA technology for use in hemoglobin-based therapeutics (Manjula et al., 2000).

Chromatographic Separation and Detection

Bis-mal-PEG is a significant component in the PEGylation of therapeutic proteins. The chromatographic separation and detection of bis-mal-PEG, especially in low levels in mono-mal-PEG, are crucial due to the minor differences between the two and their polydispersity. Advanced methods have been developed for specific, accurate, and sensitive detection of bis-mal-PEG as an impurity in mono-mal-PEG, essential for assessing the quality of mono-mal-PEG as a raw material for protein PEGylation (Tang et al., 2012).

Drug Delivery and Anticancer Effects

Bis-Mal-PEG11 has applications in the development of drug delivery systems, particularly in the field of cancer treatment. Studies have compared the polymeric architectures of dendrimer and linear bis(polyethylene glycol)) (PEG) polymer in conjugation with anticancer drugs like paclitaxel, demonstrating enhanced drug solubility and cytotoxicity. These findings indicate that nanosized dendritic polymer conjugates can be effectively used as carriers for anticancer drugs (Khandare et al., 2006).

Pretargeted Nuclear Imaging for Cancer Diagnosis

This compound derivatives are explored in the context of pretargeted nuclear imaging for cancer diagnosis, offering a promising approach for tumor detection. Studies have compared the performance of different pretargeting imaging agents, highlighting their potential in cancer diagnostics (Poulie et al., 2021).

Colloidal Stability to Nanocrystals

This compound is instrumental in providing colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. This stability is crucial for their use in bio-related studies where resistance to degradation in extreme pHs, high electrolyte concentration, and thiol-rich environments is necessary (Stewart et al., 2010).

Properties

Molecular Formula

C38H62N4O17

Molecular Weight

846.93

IUPAC Name

N,N'-(3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diyl)bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide)

InChI

InChI=1S/C38H62N4O17/c43-33(5-9-41-35(45)1-2-36(41)46)39-7-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-8-40-34(44)6-10-42-37(47)3-4-38(42)48/h1-4H,5-32H2,(H,39,43)(H,40,44)

InChI Key

XDOQKMMEKFZMGB-UHFFFAOYSA-N

SMILES

O=C1C=CC(N1CCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCN2C(C=CC2=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-Mal-PEG11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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